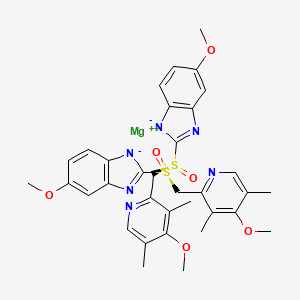

Esomeprazole Magnesium

Description

This compound is the magnesium salt of esomeprazole, the S-isomer of omeprazole, with gastric proton pump inhibitor activity. In the acidic compartment of parietal cells, esomeprazole is protonated and converted into the active achiral sulphenamide; the active sulphenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell.

The S-isomer of omeprazole.

See also: Esomeprazole (has active moiety); this compound; Naproxen (component of).

Structure

3D Structure of Parent

Properties

Molecular Formula |

C34H36MgN6O6S2 |

|---|---|

Molecular Weight |

713.1 g/mol |

IUPAC Name |

magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |

InChI |

InChI=1S/2C17H18N3O3S.Mg/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h2*5-8H,9H2,1-4H3;/q2*-1;+2/t2*24-;/m00./s1 |

InChI Key |

KWORUUGOSLYAGD-YPPDDXJESA-N |

SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |

Isomeric SMILES |

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Stereospecific Properties of Esomeprazole Versus Racemic Omeprazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, is a racemic mixture of two stereoisomers: S-omeprazole (esomeprazole) and R-omeprazole.[1] While pharmacologically active, these enantiomers are not bioequivalent due to stereoselective metabolism. Esomeprazole, the S-isomer of omeprazole, was developed as a single-enantiomer drug to leverage these metabolic differences, aiming for improved pharmacokinetic and pharmacodynamic profiles.[2][3] This technical guide provides a comprehensive comparison of the stereospecific properties of esomeprazole and racemic omeprazole, focusing on their metabolism, acid-suppressing effects, and clinical efficacy.

Stereoselective Pharmacokinetics

The primary difference between esomeprazole and racemic omeprazole lies in their hepatic metabolism, which is mediated predominantly by the cytochrome P450 enzyme system, specifically CYP2C19 and CYP3A4.[4][5] The metabolism is stereoselective, meaning the two enantiomers are processed at different rates.[1]

The R-enantiomer of omeprazole is primarily and more rapidly metabolized by CYP2C19 to form 5-hydroxyomeprazole.[6] In contrast, esomeprazole (the S-enantiomer) is metabolized to a lesser extent by CYP2C19 and more significantly by CYP3A4 to form omeprazole sulfone.[1][6] This slower metabolism of esomeprazole results in reduced first-pass hepatic metabolism and slower plasma clearance compared to the R-isomer.[7]

Consequently, administration of esomeprazole leads to higher and more consistent plasma concentrations and a greater area under the plasma concentration-time curve (AUC) compared to an equivalent dose of racemic omeprazole.[7][8] This metabolic advantage is particularly pronounced in individuals who are extensive metabolizers of CYP2C19, which constitutes the majority of the population.[3]

Metabolic Pathways of Omeprazole Enantiomers

The following diagram illustrates the differential metabolic pathways of R-omeprazole and S-omeprazole (Esomeprazole).

Caption: Differential metabolism of omeprazole enantiomers.

Quantitative Pharmacokinetic Data

The stereoselective metabolism leads to significant differences in key pharmacokinetic parameters between esomeprazole and racemic omeprazole.

| Parameter | Esomeprazole (20 mg) | Racemic Omeprazole (20 mg) | Key Finding |

| AUC (Area Under Curve) | ~80% higher than omeprazole[7] | Baseline | Higher systemic exposure with esomeprazole. |

| Bioavailability | Higher than omeprazole[3] | Approx. 30-40% after first dose, ~60% after repeated doses[5][9] | Esomeprazole is more efficiently absorbed. |

| Plasma Clearance | Slower than omeprazole[7] | Faster due to rapid metabolism of R-isomer | Esomeprazole remains in circulation longer. |

| Inter-individual Variability | Lower than omeprazole[3][7] | Higher, especially based on CYP2C19 genotype | More predictable response with esomeprazole. |

Comparative Pharmacodynamics

Proton pump inhibitors (PPIs) are prodrugs that are activated in the acidic environment of the gastric parietal cells.[5][10] The activated form, a sulfenamide, then irreversibly binds to cysteine residues on the H+/K+ ATPase (the proton pump), inhibiting the final step of gastric acid secretion.[11][12]

Proton Pump Inhibition Signaling Pathway

The diagram below outlines the mechanism of action of PPIs within a gastric parietal cell.

Caption: Mechanism of proton pump inhibition by esomeprazole.

Due to its higher bioavailability, esomeprazole delivers more active substance to the proton pumps.[8] This results in a more pronounced and sustained inhibition of gastric acid secretion compared to an equivalent dose of racemic omeprazole.[13]

Quantitative Pharmacodynamic Data

The enhanced pharmacokinetic profile of esomeprazole translates directly to superior pharmacodynamic effects, as measured by intragastric pH control.

| Parameter (Day 5) | Esomeprazole (40 mg) | Racemic Omeprazole (40 mg) | Racemic Omeprazole (20 mg) | Key Finding |

| Mean % of 24h with pH > 4 | 68.4%[14] | 62.0%[14] | ~46% (estimated from 11 hours)[7] | Esomeprazole provides more consistent acid control. |

| Mean 24-hour gastric pH | 4.9[7] | Not directly compared at 40mg | 3.6[7] | Esomeprazole achieves a higher mean gastric pH. |

| Inhibition of Peak Acid Output (Day 5) | 90% (at 20mg dose)[2] | 79% (at 20mg dose)[2] | 79%[2] | Esomeprazole leads to greater acid suppression. |

Clinical Efficacy and Trials

The pharmacodynamic advantages of esomeprazole have been demonstrated to yield superior clinical outcomes in the treatment of acid-related diseases, particularly in the healing of erosive esophagitis (EE) associated with gastroesophageal reflux disease (GERD).

Comparative Clinical Efficacy Data

Numerous randomized controlled trials have compared the efficacy of esomeprazole with racemic omeprazole.

| Clinical Outcome | Esomeprazole (40 mg) | Racemic Omeprazole (20 mg) | Key Finding |

| Healing of Erosive Esophagitis (at 4 weeks) | 81.7%[15][16] | 68.7%[15][16] | Significantly higher healing rates with esomeprazole. |

| Healing of Erosive Esophagitis (at 8 weeks) | 93.7%[15][16] | 84.2%[15][16] | Continued superior efficacy of esomeprazole over time. |

| Symptom Resolution (Heartburn) | Superior to omeprazole[15][16] | Baseline | Faster and more complete symptom relief. |

Experimental Protocols

Protocol 1: Comparative Clinical Trial for Erosive Esophagitis

-

Objective: To compare the efficacy and tolerability of esomeprazole 40 mg once daily versus omeprazole 20 mg once daily for the healing of erosive esophagitis.

-

Study Design: A multicenter, randomized, double-blind, parallel-group study.[15]

-

Patient Population: Adult patients with endoscopically confirmed erosive esophagitis. Patients are typically screened to be Helicobacter pylori negative.[16]

-

Methodology:

-

Screening and Baseline: Patients undergo upper endoscopy to confirm and grade the severity of erosive esophagitis. Baseline heartburn and other GERD symptoms are recorded.

-

Randomization: Eligible patients are randomized to receive either esomeprazole 40 mg or omeprazole 20 mg once daily for 8 weeks.

-

Efficacy Assessment: The primary endpoint is the proportion of patients with healed esophagitis at week 8, confirmed by endoscopy. Secondary endpoints include healing rates at week 4 and resolution of GERD symptoms.[15][16]

-

Safety Assessment: Adverse events are monitored and recorded throughout the study.

-

-

Data Analysis: Healing rates between the two groups are compared using statistical methods such as life-table analysis on an intention-to-treat basis.[15]

Experimental Workflow Diagram

Caption: Workflow for a comparative clinical trial.

Protocol 2: In Vitro Metabolism Study Using Human Liver Microsomes

-

Objective: To determine the kinetics of metabolism-dependent inhibition of CYP2C19 by omeprazole enantiomers.

-

Materials: Pooled human liver microsomes (HLM), NADPH regenerating system, esomeprazole, R-omeprazole, and a CYP2C19 substrate probe (e.g., S-mephenytoin).

-

Methodology:

-

Pre-incubation: HLM are pre-incubated with varying concentrations of the inhibitor (esomeprazole or R-omeprazole) in the presence of an NADPH regenerating system for a set time (e.g., 30 minutes) to allow for metabolism-dependent inhibition.[17]

-

Probe Substrate Addition: The CYP2C19 probe substrate is added to the mixture to initiate the reaction.

-

Reaction Termination: The reaction is stopped after a specified time by adding a quenching solution (e.g., acetonitrile).

-

Analysis: The formation of the probe's metabolite is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

-

-

Data Analysis: The rate of metabolite formation is measured, and IC50 values (the concentration of inhibitor causing 50% inhibition) are calculated. A shift in the IC50 value after pre-incubation indicates metabolism-dependent inhibition.[17]

Conclusion

The stereospecific properties of esomeprazole, the S-isomer of omeprazole, confer significant pharmacokinetic and pharmacodynamic advantages over the racemic mixture. Its slower, more predictable metabolism via CYP3A4 and reduced clearance by CYP2C19 lead to higher systemic drug exposure, more potent and sustained gastric acid suppression, and less inter-individual variability.[3][7] These molecular advantages translate into clinically meaningful benefits, including higher healing rates for erosive esophagitis and more effective symptom control in patients with acid-related disorders.[15][16] This technical guide underscores the importance of stereochemistry in drug development, illustrating how a single-enantiomer formulation can optimize the therapeutic profile of an established racemic compound.

References

- 1. ClinPGx [clinpgx.org]

- 2. Pharmacokinetics and pharmacodynamics of esomeprazole, the S-isomer of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective disposition of proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Omeprazole - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. jwatch.org [jwatch.org]

- 8. Review article: pharmacology of esomeprazole and comparisons with omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. SMPDB [smpdb.ca]

- 11. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]

- 12. droracle.ai [droracle.ai]

- 13. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]

- 14. Effect of esomeprazole 40 mg vs omeprazole 40 mg on 24-hour intragastric pH in patients with symptoms of gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficacy and safety of esomeprazole compared with omeprazole in GERD patients with erosive esophagitis: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scholars.northwestern.edu [scholars.northwestern.edu]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of Esomeprazole: The First Single-Isomer Proton Pump Inhibitor

This technical guide provides an in-depth overview of the discovery, synthesis, and clinical significance of Esomeprazole, the (S)-enantiomer of omeprazole. Developed as the first single-isomer proton pump inhibitor (PPI), Esomeprazole represents a significant milestone in the treatment of acid-related gastrointestinal disorders, offering improved pharmacokinetic and pharmacodynamic properties over its racemic predecessor. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: From Racemate to a Chiral Switch

Omeprazole, the first clinically successful proton pump inhibitor, was introduced in 1988 as a racemic mixture of two stereoisomers, (S)-omeprazole and (R)-omeprazole.[1][2] These enantiomers, while chemically similar, exhibit different metabolic pathways in the body. The recognition that the (S)-isomer, Esomeprazole, is metabolized more slowly and consistently led to its development as a "chiral switch" drug.[3][4] This strategy aimed to provide a more predictable and sustained therapeutic effect by isolating the more potent enantiomer.[5] Esomeprazole (marketed as Nexium) was first approved in 2000 and demonstrated a more pronounced and consistent inhibition of gastric acid secretion compared to omeprazole.[2]

Mechanism of Action: Targeting the Gastric Proton Pump

Esomeprazole, like all PPIs, exerts its acid-suppressing effect by irreversibly inhibiting the gastric H+/K+ ATPase, the proton pump located in the secretory canaliculi of parietal cells in the stomach.[6][7] This enzyme is the final step in the pathway of gastric acid secretion.

Parietal cell activation is triggered by stimulants such as histamine, gastrin, and acetylcholine.[6] This stimulation leads to the translocation of H+/K+ ATPase pumps from intracellular storage compartments to the apical membrane, where they actively exchange potassium ions (K+) for hydrogen ions (H+), secreting acid into the gastric lumen.[7][8] Esomeprazole, a prodrug, is administered in an inactive form. After absorption, it reaches the acidic environment of the parietal cell canaliculus, where it is converted to its active form, a sulphenamide derivative. This active metabolite then forms a covalent disulfide bond with cysteine residues on the extracytoplasmic domain of the H+/K+ ATPase, leading to its irreversible inactivation and a profound, long-lasting reduction in acid secretion.[6][9]

Diagram 1. Signaling Pathway of Gastric Acid Secretion and PPI Inhibition.

Pharmacokinetic and Pharmacodynamic Advantages

The primary rationale for developing Esomeprazole was to overcome the limitations of racemic omeprazole, particularly the inter-individual variability in clinical response. This variability is largely due to genetic polymorphisms in the cytochrome P450 2C19 (CYP2C19) enzyme, which is the primary metabolic pathway for omeprazole.[4][10]

The (S)-isomer, Esomeprazole, is less dependent on CYP2C19 for its metabolism and is also metabolized by CYP3A4.[10] This results in a slower and more consistent clearance from the body, leading to a significantly higher area under the plasma concentration-time curve (AUC) compared to an equivalent dose of omeprazole.[11][12] This improved bioavailability translates into more potent and sustained acid suppression.

Table 1: Pharmacokinetic Comparison: Esomeprazole vs. Omeprazole

| Parameter | Esomeprazole (20 mg) | Omeprazole (20 mg) | Reference(s) |

|---|---|---|---|

| Primary Metabolism | CYP2C19 & CYP3A4 | Primarily CYP2C19 | [10] |

| Area Under Curve (AUC) | ~80% higher than omeprazole | Baseline | [12] |

| Inter-patient Variability | Reduced | Higher |[12] |

The enhanced pharmacokinetic profile of Esomeprazole leads to superior pharmacodynamic effects. Clinical studies consistently show that Esomeprazole provides more effective control of intragastric pH than omeprazole, keeping the pH above the critical threshold of 4 for a longer duration.[12] This is a key predictor of healing in acid-related diseases like gastroesophageal reflux disease (GERD).

Table 2: Pharmacodynamic Comparison: Esomeprazole vs. Omeprazole (Day 5)

| Parameter | Esomeprazole (20 mg) | Esomeprazole (40 mg) | Omeprazole (20 mg) | Reference(s) |

|---|---|---|---|---|

| Mean time intragastric pH > 4 (hours) | 12.7 | 16.8 | 10.5 | [12] |

| Median 24-hour intragastric pH | 4.1 | 4.9 | 3.6 | [12] |

| Inhibition of Peak Acid Output | 62% | 90% | 79% |[11] |

Asymmetric Synthesis of Esomeprazole

The central chemical challenge in producing Esomeprazole is the enantioselective oxidation of the prochiral sulfide precursor (pyrmetazole) to form the desired (S)-sulfoxide.[1] Several methods have been developed to achieve high yield and high enantiomeric excess (ee).

Diagram 2. General Workflow for Asymmetric Synthesis of Esomeprazole.

a) Transition Metal Catalysis (Titanium/Tartrate System) This method, an adaptation of the Sharpless asymmetric epoxidation, was one of the first and most important industrial processes.[5][13]

-

Protocol: A catalyst is formed in situ from titanium(IV) isopropoxide (Ti(O-i-Pr)4) and a chiral ligand, typically (S,S)-diethyl tartrate (DET). Water is added to form a Ti-oxo species. The prochiral sulfide (pyrmetazole) is dissolved in an organic solvent (e.g., toluene, ethyl acetate) and added to the catalyst mixture. An oxidant, such as cumene hydroperoxide (CHP), is then added slowly at a controlled temperature (e.g., 30°C). The reaction is monitored until completion. The product is then isolated, often as a salt (e.g., potassium or sodium salt), to improve stability and purity.[13][14]

b) Iron-Catalyzed Enantioselective Sulfoxidation A more recent, less toxic, and readily available alternative to titanium-based systems.

-

Protocol: An iron salt (e.g., Fe(acac)3) is combined with a chiral Schiff base ligand and a carboxylate salt additive (e.g., lithium 4-dimethylaminobenzoate) in a solvent like ethyl acetate. The prochiral sulfide is added, and the mixture is cooled (e.g., -13 to -10 °C). An aqueous solution of hydrogen peroxide is added slowly over several hours. Upon completion, the reaction is quenched, and the product is isolated as a salt by treatment with a methanolic solution of potassium hydroxide.[15][16]

c) Bio-enzyme Catalysis This method uses engineered enzymes, offering high selectivity and environmentally friendly conditions.

-

Protocol: An engineered Baeyer-Villiger monooxygenase (BVMO) is used as the catalyst. The reaction is conducted in an aqueous buffer system. The enzyme requires a cofactor, NADPH, which is recycled in situ using a ketoreductase and a sacrificial alcohol like isopropanol. To prevent enzyme deactivation by hydrogen peroxide, a byproduct, catalase is often added. The prochiral sulfide is added to the mixture, and the reaction proceeds under mild conditions. The product is then extracted from the aqueous phase.[5][13]

Table 3: Comparison of Asymmetric Synthesis Methods for Esomeprazole

| Method | Catalyst System | Oxidant | Typical Yield | Typical Enantiomeric Excess (ee) | Reference(s) |

|---|---|---|---|---|---|

| Titanium Catalysis | Ti(O-i-Pr)4 / (S,S)-DET | Cumene Hydroperoxide | 55-98% | >99% | [13][17] |

| Iron Catalysis | Iron Salt / Chiral Schiff Base | Hydrogen Peroxide | 87% | 99.4% | [15][16] |

| Bio-enzyme Catalysis | Engineered BVMO | O2 (via cofactor recycling) | 87% | >99% | [5][13] |

| Oxaziridine Oxidation | Chiral Oxaziridine | N/A (reagent is the oxidant) | High | High |[13] |

Chiral Drug Development and Approval Workflow

The development of a single-enantiomer drug from a previously marketed racemate is a complex process governed by strict regulatory guidelines. Agencies like the U.S. FDA require extensive documentation justifying the switch and characterizing the single isomer.[18][19] The workflow involves demonstrating the stability of the enantiomer, characterizing its unique pharmacokinetic and pharmacodynamic profile, and proving its clinical benefit and safety.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 3. Review article: esomeprazole--the first proton pump inhibitor to be developed as an isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. scientificupdate.com [scientificupdate.com]

- 6. Acid secretion and the H,K ATPase of stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gastric H+/K(+)-ATPase: targeting signals in the regulation of physiologic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gastric H+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. Pharmacokinetics and pharmacodynamics of esomeprazole, the S-isomer of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Esomeprazole provides improved acid control vs. omeprazole In patients with symptoms of gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. A blockbuster synthesis for undergraduates | Feature | RSC Education [edu.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Collection - Synthesis of Esomeprazole and Related Proton Pump Inhibitors through Iron-Catalyzed Enantioselective Sulfoxidation - ACS Catalysis - Figshare [acs.figshare.com]

- 17. researchgate.net [researchgate.net]

- 18. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of New Stereoisomeric Drugs | FDA [fda.gov]

Esomeprazole Magnesium: A Deep Dive into its Effects on Gastric Acid Secretion Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the mechanisms by which esomeprazole magnesium, a leading proton pump inhibitor (PPI), modulates gastric acid secretion. It is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of the pharmacological and cellular basis of this widely used therapeutic agent. This document synthesizes key quantitative data, outlines detailed experimental protocols, and visualizes the intricate signaling pathways and experimental workflows involved in the study of esomeprazole's effects.

Core Mechanism of Action: Irreversible Inhibition of the Gastric H+/K+-ATPase

This compound is the S-isomer of omeprazole and functions as a prodrug.[1][2] Its primary mechanism of action is the irreversible inhibition of the H+/K+-ATPase, the proton pump responsible for the final step in gastric acid secretion by parietal cells.[1][3] This inhibition is highly specific and leads to a profound and sustained reduction in both basal and stimulated gastric acid output, irrespective of the primary stimulus.[4]

The process begins with the absorption of esomeprazole in the small intestine, after which it reaches the parietal cells via the bloodstream.[2] Being a weak base, esomeprazole accumulates in the acidic secretory canaliculi of the parietal cells.[] In this highly acidic environment, it undergoes a proton-catalyzed conversion to its active form, a tetracyclic sulfenamide.[1][6] This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase alpha-subunit.[4][] This irreversible binding inactivates the proton pump, effectively blocking the transport of H+ ions into the gastric lumen.[4] Restoration of acid secretion requires the synthesis of new H+/K+-ATPase units.[4]

Signaling Pathways in Gastric Acid Secretion

The secretion of gastric acid is a complex process regulated by multiple signaling pathways that converge on the parietal cell. The primary physiological secretagogues are histamine, gastrin, and acetylcholine.[7][8] Esomeprazole's efficacy lies in its ability to inhibit the final common pathway of acid production, making it effective regardless of the specific signaling cascade that initiates secretion.[9]

-

Histamine Pathway: Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on the parietal cell. This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various proteins that promote the translocation and activation of the H+/K+-ATPase.[11]

-

Gastrin Pathway: Gastrin, a hormone released from G-cells in the gastric antrum, can stimulate acid secretion both directly and indirectly.[8] The indirect pathway involves gastrin stimulating ECL cells to release histamine.[12] There is also evidence for direct stimulation of parietal cells by gastrin, leading to an increase in intracellular calcium ([Ca2+]).[13]

-

Acetylcholine Pathway: Acetylcholine, released from postganglionic vagal fibers, binds to M3 muscarinic receptors on the parietal cell.[7] This binding activates the phospholipase C pathway, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC). The rise in intracellular [Ca2+] is a key signaling event that contributes to the activation of the proton pump.[10]

Caption: Signaling pathways regulating gastric acid secretion.

Quantitative Effects of Esomeprazole on Gastric Acid Secretion

The clinical efficacy of esomeprazole is directly related to its ability to elevate and maintain intragastric pH. Numerous studies have quantified this effect, often in comparison to other PPIs.

Table 1: Comparative Efficacy of Esomeprazole on Intragastric pH

| Study Reference | Drug and Dose | Mean Time Intragastric pH > 4.0 (hours) on Day 5 |

| Miner et al.[7] | Esomeprazole 40 mg | 14.0 |

| Lansoprazole 30 mg | 11.5 | |

| Omeprazole 20 mg | 11.8 | |

| Pantoprazole 40 mg | 10.1 | |

| Rabeprazole 20 mg | 12.1 |

Table 2: Dose-Response of Esomeprazole on Intragastric pH

| Study Reference | Drug and Dose | Mean Percentage of Time with Intragastric pH > 4.0 on Day 5 |

| Jonaitis et al. | Esomeprazole 20 mg | 46.7% |

| Esomeprazole 40 mg | 58.6% | |

| Esomeprazole 80 mg | 65.8% | |

| Pantoprazole 20 mg | 28.6% | |

| Pantoprazole 40 mg | 36.9% | |

| Pantoprazole 80 mg | 44.9% |

These data consistently demonstrate that esomeprazole provides robust and often superior control of intragastric pH compared to other PPIs at standard doses.[14][15][16]

Experimental Protocols

A variety of in vitro and in vivo experimental models are employed to investigate the effects of esomeprazole on gastric acid secretion.

In Vitro H+/K+-ATPase Inhibition Assay

This assay directly measures the inhibitory effect of esomeprazole on the proton pump.

Protocol for Preparation of Gastric Microsomes and H+/K+-ATPase Activity Assay:

-

Tissue Preparation: Obtain fresh porcine or rabbit stomachs from a local abattoir. Isolate the gastric mucosa from the fundic region.

-

Homogenization: Homogenize the mucosal scrapings in a buffered sucrose solution (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).

-

Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 10,000 x g for 10 minutes) to remove nuclei and cell debris.

-

Microsome Isolation: Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction, which is enriched in H+/K+-ATPase. Resuspend the pellet in a suitable buffer.[17]

-

Activation of Esomeprazole: Pre-incubate esomeprazole in an acidic buffer (pH < 4.0) to convert it to its active sulfenamide form.

-

Inhibition Assay: Incubate the activated esomeprazole with the gastric microsomes.

-

ATPase Activity Measurement: Initiate the ATPase reaction by adding ATP. The activity of the H+/K+-ATPase is determined by measuring the rate of ATP hydrolysis, typically by quantifying the amount of inorganic phosphate (Pi) released using a colorimetric assay (e.g., Malachite green assay).[15] The difference in Pi release in the presence and absence of esomeprazole indicates the degree of inhibition.

Caption: Workflow for in vitro H+/K+-ATPase inhibition assay.

24-Hour Ambulatory Intragastric pH Monitoring

This clinical research method provides a direct measure of the pharmacodynamic effect of esomeprazole in human subjects.

Protocol for 24-Hour Intragastric pH Monitoring:

-

Subject Preparation: Subjects are required to fast overnight. Certain medications that may interfere with gastric acid secretion are discontinued for a specified period before the study.

-

Catheter Placement: A thin, flexible catheter with a pH-sensitive electrode at its tip is passed through the subject's nostril, down the esophagus, and into the stomach. The correct positioning of the electrode is typically confirmed by fluoroscopy or by identifying the pH step-up from the esophagus to the stomach.[18]

-

Data Recording: The catheter is connected to a portable data logger that records the intragastric pH at regular intervals (e.g., every 4-6 seconds) over a 24-hour period.[19]

-

Subject Diary: Subjects are instructed to maintain a diary, noting the times of meals, sleep, and any symptoms experienced.

-

Data Analysis: After 24 hours, the catheter is removed, and the data from the logger is downloaded to a computer. The primary endpoint is typically the percentage of time that the intragastric pH remains above a certain threshold (e.g., pH > 4.0).[19] Other parameters, such as the median 24-hour pH, are also analyzed.[19]

Measurement of Intracellular Second Messengers

Protocol for Measuring Intracellular Calcium ([Ca2+]) using Fura-2 AM:

-

Parietal Cell Isolation: Isolate parietal cells from gastric glands using enzymatic digestion, typically with collagenase.[1][2]

-

Cell Loading: Incubate the isolated parietal cells with the cell-permeant fluorescent Ca2+ indicator, Fura-2 acetoxymethyl ester (Fura-2 AM). Cellular esterases cleave the AM group, trapping the Fura-2 inside the cells.[20]

-

Stimulation: Stimulate the Fura-2-loaded cells with secretagogues such as histamine, gastrin, or acetylcholine.

-

Fluorescence Measurement: Measure the fluorescence intensity of Fura-2 at two different excitation wavelengths (typically 340 nm and 380 nm) while monitoring the emission at 510 nm using a fluorescence microscope or a plate reader.[20]

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular Ca2+ concentration. This ratiometric measurement minimizes the effects of variations in dye loading and cell thickness.

Protocol for Measuring Intracellular cAMP using ELISA:

-

Parietal Cell Culture and Stimulation: Culture isolated parietal cells and stimulate them with secretagogues (e.g., histamine) in the presence or absence of esomeprazole (as a negative control for direct effects on this pathway).

-

Cell Lysis: Lyse the cells to release their intracellular contents, including cAMP.

-

ELISA Procedure: Perform a competitive enzyme-linked immunosorbent assay (ELISA). In this assay, the cAMP from the cell lysate competes with a known amount of labeled cAMP for binding to a limited number of anti-cAMP antibody-coated wells.

-

Detection: After washing away unbound components, a substrate is added that reacts with the enzyme-labeled cAMP to produce a measurable signal (e.g., colorimetric or fluorescent).

-

Quantification: The intensity of the signal is inversely proportional to the concentration of cAMP in the cell lysate. A standard curve is generated using known concentrations of cAMP to quantify the amount in the samples.[21][22]

Conclusion

This compound is a highly effective inhibitor of gastric acid secretion, acting through the irreversible inactivation of the H+/K+-ATPase. Its mechanism of action at the final step of the acid secretion pathway ensures its efficacy regardless of the upstream signaling stimuli. The quantitative data from numerous clinical studies consistently demonstrate its potent and sustained effect on elevating intragastric pH. The experimental protocols outlined in this guide provide a framework for the continued investigation of esomeprazole and the development of novel therapies for acid-related disorders. The visualization of the signaling pathways and experimental workflows further aids in the comprehensive understanding of this important therapeutic agent.

References

- 1. Isolation of parietal cells from guinea-pig gastric mucosa and the immunological characterization of their antigenic structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation of parietal cells from guinea-pig gastric mucosa and the immunological characterization of their antigenic structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cedarvalleygi.com [cedarvalleygi.com]

- 4. DOT Language | Graphviz [graphviz.org]

- 6. researchgate.net [researchgate.net]

- 7. Clinical trial: evaluation of gastric acid suppression with three doses of immediate-release esomeprazole in the fixed-dose combination of PN 400 (naproxen/esomeprazole magnesium) compared with naproxen 500 mg and enteric-coated esomeprazole 20 mg: a randomized, open-label, Phase I study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the Effect of Esomeprazole on Gastric and Duodenal Fluid Volumes and Absorption of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacology of acid suppression in the hospital setting: focus on proton pump inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Real-Time Measurements of Intracellular cAMP Gradients Using FRET-Based cAMP Nanorulers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sketchviz.com [sketchviz.com]

- 15. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isolation of Gastric/Intestine Tissue - Nordmark Pharma GmbH [nordmark-pharma.de]

- 17. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]

- 18. Ambulatory 24-hour multichannel intraluminal impedance-pH monitoring and high resolution endoscopy distinguish patients with non-erosive reflux disease from those with functional heartburn | PLOS One [journals.plos.org]

- 19. How to Interpret Ambulatory 24 hr Esophageal pH Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of Magnesium in the Stability and Efficacy of Esomeprazole: A Technical Guide

Executive Summary: Esomeprazole, the S-isomer of omeprazole, is a potent proton pump inhibitor (PPI) highly effective in treating acid-related gastrointestinal disorders. However, its clinical utility is challenged by its inherent chemical instability in acidic environments. This technical guide provides an in-depth analysis of the critical role the magnesium salt form plays in stabilizing the esomeprazole molecule, thereby ensuring its therapeutic efficacy. We will explore the pH-dependent degradation pathways, present quantitative stability and clinical efficacy data, detail key experimental protocols for its analysis, and visualize complex mechanisms and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the formulation and analysis of pharmaceutical products.

Introduction

Esomeprazole is a cornerstone in the management of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] Its therapeutic action is derived from its ability to specifically inhibit the H+/K+-ATPase enzyme system, or "proton pump," located on the secretory surface of gastric parietal cells.[2][3] This inhibition effectively suppresses gastric acid secretion.

The primary challenge in the development of esomeprazole formulations is its significant instability in acidic conditions, such as those found in the stomach.[2][4] The molecule rapidly degrades into inactive compounds at low pH.[5][6] To overcome this, esomeprazole is formulated as an alkaline salt, most commonly esomeprazole magnesium trihydrate. This salt form enhances the molecule's stability, often in conjunction with an enteric coating, to protect the active pharmaceutical ingredient (API) until it reaches the more alkaline environment of the small intestine for absorption.[7][8] This guide elucidates the multifaceted role of magnesium in ensuring the stability and, consequently, the clinical efficacy of esomeprazole.

The Chemical Stability of Esomeprazole

The stability of esomeprazole is fundamentally linked to pH. The molecule's structure is susceptible to acid-catalyzed degradation, a critical factor for an orally administered drug designed to act within the gastrointestinal tract.

pH-Dependent Degradation Pathway

Esomeprazole is highly labile in acidic media but demonstrates acceptable stability under neutral or alkaline conditions.[1][5] In the presence of acid, the benzimidazole structure of esomeprazole undergoes a chemical rearrangement, leading to the formation of inactive degradation products.[6] This degradation is rapid and is the primary reason why the API must be protected from the gastric acid of the stomach.[4] The main degradation pathways include hydrolysis, oxidation, and photolysis.[9]

References

- 1. omicsonline.org [omicsonline.org]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. ijrpr.com [ijrpr.com]

- 4. longdom.org [longdom.org]

- 5. This compound Capsules (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. mdpi.com [mdpi.com]

- 7. Novel this compound-Loaded Dual-Release Mini-Tablet Polycap: Formulation, Optimization, Characterization, and In Vivo Evaluation in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of Esomeprazole Magnesium in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esomeprazole, the S-isomer of omeprazole, is a widely prescribed proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. The accurate quantification of esomeprazole in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of esomeprazole magnesium in human plasma, providing a comprehensive protocol for researchers in the field.

Principle

This method utilizes reversed-phase HPLC with UV detection for the separation and quantification of esomeprazole. Plasma samples are first deproteinized and the analyte is extracted using a liquid-liquid extraction procedure. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase, allowing for a reproducible and efficient analysis. Lansoprazole is used as an internal standard to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Lansoprazole (Internal Standard) reference standard

-

HPLC grade acetonitrile and methanol

-

Dichloromethane

-

Disodium hydrogen phosphate

-

Sodium dihydrogen phosphate

-

Phosphoric acid

-

Human plasma (drug-free)

-

Deionized water

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The specific conditions for the analysis are summarized in the table below.

| Parameter | Specification |

| HPLC Column | C18 (e.g., Waters, Sunfire™ 5 µm; 250 x 4.6 mm)[1] |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 7.6) (40:60 v/v)[1] |

| Flow Rate | 1.0 mL/min[1][2] |

| Injection Volume | 20 µL[1] |

| Detection Wavelength | 300 nm[1] |

| Column Temperature | 40°C[1] |

| Run Time | 10 minutes[1] |

Preparation of Solutions

-

Phosphate Buffer (pH 7.6): Dissolve 1.118 g of disodium hydrogen phosphate and 0.181 g of sodium dihydrogen phosphate in 250 mL of deionized water. Adjust the pH to 7.6 with phosphoric acid if necessary.[1]

-

Mobile Phase: Mix the phosphate buffer and acetonitrile in a 60:40 ratio and degas before use.[1]

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10.0 mg of esomeprazole and dissolve it in a 10 mL volumetric flask with the mobile phase.[1]

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10.0 mg of lansoprazole and dissolve it in a 10 mL volumetric flask with the mobile phase.[1]

-

Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the mobile phase to obtain the desired concentrations for the calibration curve.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 500 µL of plasma into a centrifuge tube.

-

Spike with 25 µL of the internal standard solution (50 µg/mL lansoprazole).[1]

-

For calibration standards and quality control samples, add the corresponding esomeprazole working solution.

-

Vortex the mixture for 10 seconds.[1]

-

Add 5 mL of dichloromethane, vortex for 3 minutes, and then centrifuge at 3,000 rpm for 15 minutes.[1]

-

Transfer 4 mL of the lower organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[1]

-

Reconstitute the residue with 100 µL of the mobile phase, vortex for 2 minutes, and sonicate.[1]

-

Inject 20 µL of the reconstituted sample into the HPLC system.[1]

Figure 1: Liquid-Liquid Extraction Workflow for Plasma Samples.

Method Validation

The analytical method was validated according to the European Medicines Agency (EMA) Bioanalytical Guideline 2011.[1] The validation parameters are summarized below.

| Parameter | Result | Acceptance Criteria |

| Linearity Range | 5.0 - 450.0 ng/mL[1] | Correlation coefficient (r²) > 0.99 |

| Correlation Coefficient (r²) | ≥ 0.999[1] | - |

| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL[1] | Signal-to-noise ratio ≥ 5 |

| Accuracy | Within ±15% of the nominal value (±20% for LLOQ)[3] | Within ±15% (±20% for LLOQ) |

| Precision (Intra- and Inter-day) | CV < 15% (< 20% for LLOQ)[4] | CV < 15% (< 20% for LLOQ) |

| Recovery | > 95%[2][5] | Consistent and reproducible |

| Selectivity | No significant interference at the retention times of esomeprazole and IS. | No significant interfering peaks |

System Suitability

System suitability tests are essential to ensure the performance of the chromatographic system. The following parameters should be monitored.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2 |

| Theoretical Plates | > 2000 |

| Relative Standard Deviation (RSD) of Peak Areas (n=6) | < 2.0%[1] |

| RSD of Retention Times (n=6) | < 2.0%[1] |

Data Analysis and Quantification

The concentration of esomeprazole in the plasma samples is determined by calculating the peak area ratio of esomeprazole to the internal standard (lansoprazole). A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of esomeprazole in the unknown samples is then interpolated from this calibration curve.

Figure 2: Overall workflow for the quantification of esomeprazole in plasma.

Stability

Stability of esomeprazole in plasma was assessed under various conditions. Short-term stability was evaluated at room temperature for up to 24 hours.[1] Freeze-thaw stability was also determined, indicating that samples could be stored at -20°C and handled under normal laboratory conditions without significant degradation.[2]

Conclusion

The HPLC method described in this application note is simple, sensitive, selective, and robust for the quantification of esomeprazole in human plasma. The method has been successfully validated according to international guidelines and is suitable for use in pharmacokinetic and bioequivalence studies. The detailed protocol and clear workflows provided will enable researchers to readily implement this method in their laboratories.

References

Application Notes and Protocols for the Asymmetric Synthesis of Esomeprazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esomeprazole, the (S)-enantiomer of omeprazole, is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. Its stereospecific synthesis is of significant interest in the pharmaceutical industry to achieve higher efficacy and an improved pharmacokinetic profile compared to the racemic mixture. This document provides detailed application notes and protocols for the asymmetric synthesis of esomeprazole, focusing on three prominent and effective methods: Titanium-mediated asymmetric oxidation, Iron-catalyzed asymmetric sulfoxidation, and Biocatalytic asymmetric oxidation. Additionally, a standard protocol for the determination of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) is provided.

Key Synthetic Approaches

The asymmetric synthesis of esomeprazole primarily involves the enantioselective oxidation of the prochiral sulfide precursor, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]thio]-1H-benzimidazole (omeprazole sulfide or pyrmetazole). The key challenge lies in controlling the stereochemistry at the sulfur atom to selectively produce the (S)-enantiomer.

Titanium-Mediated Asymmetric Oxidation (Modified Sharpless-Kagan Oxidation)

This method, a modification of the Sharpless asymmetric epoxidation, is a well-established and industrially applied process for esomeprazole synthesis.[1][2] It utilizes a chiral titanium complex formed in situ from a titanium alkoxide and a chiral tartrate ester.

Iron-Catalyzed Asymmetric Sulfoxidation

A more recent and greener alternative to the titanium-based system involves the use of an iron catalyst with a chiral Schiff base ligand.[3][4][5] This method often employs hydrogen peroxide as a benign oxidant, enhancing the environmental friendliness of the process.

Biocatalytic Asymmetric Oxidation

Enzymatic oxidation using whole-cell biocatalysts or isolated enzymes, such as Baeyer-Villiger monooxygenases (BVMOs), offers a highly selective and environmentally benign route to esomeprazole.[6][7][8][9][10] This approach operates under mild reaction conditions and can achieve excellent enantioselectivity.

Quantitative Data Summary

The following table summarizes the typical performance of the described asymmetric synthesis protocols for esomeprazole.

| Synthesis Method | Catalyst System | Oxidant | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Advantages | Key Disadvantages |

| Titanium-Mediated Oxidation | Ti(O-iPr)₄ / (S,S)-Diethyl Tartrate (DET) | Cumene Hydroperoxide (CHP) | 85 - 95 | >94 | Well-established, high yield and e.e. | Use of organic peroxides, sensitivity to water. |

| Iron-Catalyzed Sulfoxidation | Iron Salt / Chiral Schiff Base | Hydrogen Peroxide (H₂O₂) | 87 - 90 | >99 | Green oxidant, high e.e., earth-abundant metal. | Catalyst sensitivity, potential for over-oxidation. |

| Biocatalytic Oxidation | Engineered Baeyer-Villiger Monooxygenase (BVMO) | Air (O₂) | ~87 | >99 | Highly selective, environmentally benign, mild conditions. | Requires specialized enzymes and fermentation. |

Experimental Protocols

Protocol 1: Titanium-Mediated Asymmetric Oxidation of Omeprazole Sulfide

This protocol is based on the modified Sharpless-Kagan oxidation method.[1][11]

Materials:

-

Omeprazole sulfide (pyrmetazole)

-

Titanium(IV) isopropoxide (Ti(O-iPr)₄)

-

(S,S)-Diethyl tartrate ((S,S)-DET)

-

Cumene hydroperoxide (CHP), ~80% in cumene

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Toluene, anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Catalyst Preparation:

-

To a dry, nitrogen-purged reactor, add anhydrous toluene.

-

Add (S,S)-diethyl tartrate (2.0 equiv. relative to omeprazole sulfide).

-

Cool the mixture to 0-5 °C.

-

Slowly add titanium(IV) isopropoxide (1.0 equiv.) while maintaining the temperature.

-

Stir the mixture at this temperature for 30 minutes.

-

Add deionized water (1.0 equiv.) and stir for another hour at 50 °C.

-

Cool the catalyst mixture to room temperature.

-

-

Asymmetric Oxidation:

-

Add omeprazole sulfide (1.0 equiv.) to the prepared catalyst mixture.

-

Stir for 1 hour at 30 °C.

-

Add triethylamine (1.0 equiv.).

-

Slowly add cumene hydroperoxide (2.0 equiv.) dropwise over 1-2 hours, maintaining the temperature at 30 °C.

-

Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).

-

-

Work-up and Purification:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude esomeprazole.

-

The crude product can be further purified by crystallization or conversion to a salt (e.g., esomeprazole sodium) to enhance purity.

-

Protocol 2: Iron-Catalyzed Asymmetric Sulfoxidation of Omeprazole Sulfide

This protocol outlines a greener synthesis of esomeprazole using an iron catalyst.[3][4]

Materials:

-

Omeprazole sulfide

-

Iron(II) acetylacetonate (Fe(acac)₂) or another suitable iron salt

-

Chiral Schiff base ligand

-

Carboxylate additive (e.g., sodium acetate)

-

Hydrogen peroxide (30% aqueous solution)

-

Ethyl acetate

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup:

-

In a reaction vessel, dissolve omeprazole sulfide (1.0 equiv.), the chiral Schiff base ligand (0.01-0.05 equiv.), and the carboxylate additive (0.1 equiv.) in ethyl acetate.

-

Add the iron salt (0.01-0.05 equiv.) and stir the mixture at room temperature for 15-30 minutes.

-

-

Oxidation:

-

Cool the reaction mixture to 0-5 °C.

-

Slowly add hydrogen peroxide (1.1-1.5 equiv.) dropwise over several hours, carefully controlling the temperature.

-

Monitor the reaction by HPLC to determine the conversion and selectivity.

-

-

Work-up and Purification:

-

Upon completion, add deionized water to the reaction mixture.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude esomeprazole by column chromatography or crystallization.

-

Protocol 3: Biocatalytic Asymmetric Oxidation of Omeprazole Sulfide

This protocol describes a general procedure for the whole-cell biocatalytic synthesis of esomeprazole.[6][9][10]

Materials:

-

Whole-cell biocatalyst expressing an engineered Baeyer-Villiger monooxygenase

-

Omeprazole sulfide

-

Phosphate buffer (e.g., pH 7.5-8.5)

-

Glucose (as a carbon source for cofactor regeneration)

-

Antifoaming agent

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Bioreactor Setup:

-

Prepare a sterile fermentation medium containing the necessary nutrients for the microbial cells.

-

Inoculate the medium with the whole-cell biocatalyst and incubate under appropriate conditions (temperature, pH, aeration) to allow for cell growth.

-

-

Biotransformation:

-

Once the desired cell density is reached, add the omeprazole sulfide substrate to the bioreactor. The substrate can be added as a solution in a water-miscible solvent to improve dispersion.

-

Maintain the reaction conditions (e.g., 25-30 °C, controlled pH) and provide aeration.

-

Monitor the conversion of the substrate and the formation of esomeprazole by taking samples periodically and analyzing them by HPLC.

-

-

Product Isolation:

-

After the reaction is complete, separate the cells from the broth by centrifugation or filtration.

-

Extract the supernatant with an organic solvent like ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield crude esomeprazole.

-

Further purification can be achieved by crystallization.

-

Protocol 4: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a standard method for analyzing the enantiomeric purity of esomeprazole.[12][13][14][15]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or a similar cellulose-based chiral stationary phase.

-

Mobile Phase: A mixture of n-hexane, 2-propanol, and a small amount of an amine modifier (e.g., diethylamine or triethylamine) to improve peak shape. A typical ratio is n-hexane:2-propanol:diethylamine (80:20:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 302 nm.

-

Column Temperature: 25 °C.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation:

-

Prepare standard solutions of racemic omeprazole and pure esomeprazole in the mobile phase at a known concentration (e.g., 0.1 mg/mL).

-

-

Sample Preparation:

-

Dissolve the synthesized esomeprazole sample in the mobile phase to a similar concentration as the standards. Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the racemic omeprazole standard to determine the retention times of the (R)- and (S)-enantiomers.

-

Inject the esomeprazole standard to confirm the retention time of the (S)-enantiomer.

-

Inject the synthesized sample.

-

-

Calculation of Enantiomeric Excess (e.e.):

-

Integrate the peak areas for the (S)- and (R)-enantiomers in the sample chromatogram.

-

Calculate the enantiomeric excess using the following formula: e.e. (%) = [(Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer)] x 100

-

Visualizations

Caption: General workflow for the asymmetric synthesis of esomeprazole.

Caption: Simplified mechanism of Titanium-mediated asymmetric sulfoxidation.

References

- 1. researchgate.net [researchgate.net]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Collection - Synthesis of Esomeprazole and Related Proton Pump Inhibitors through Iron-Catalyzed Enantioselective Sulfoxidation - ACS Catalysis - Figshare [acs.figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. Baeyer-Villiger Monooxygenase-Mediated Synthesis of Esomeprazole As an Alternative for Kagan Sulfoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scientificupdate.com [scientificupdate.com]

- 10. Development of whole cell biocatalytic system for asymmetric synthesis of esomeprazole with enhancing coenzyme biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A blockbuster synthesis for undergraduates | Feature | RSC Education [edu.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application of HPTLC for Stability-Indicating Assay of Esomeprazole Magnesium

Application Note

Introduction

Esomeprazole, the S-isomer of omeprazole, is a proton pump inhibitor that effectively suppresses gastric acid secretion. As a pharmaceutical compound, its stability is a critical attribute that ensures safety and efficacy. Stability-indicating assay methods are essential for the quantitative determination of the active pharmaceutical ingredient (API) in the presence of its degradation products. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative to High-Performance Liquid Chromatography (HPLC) for the analysis of pharmaceuticals. This application note details a stability-indicating HPTLC method for the assay of Esomeprazole Magnesium.

Principle

The method is based on the separation of this compound from its potential degradation products on a high-performance thin-layer chromatographic plate. The separation is achieved using a specific solvent system (mobile phase). The quantification of the separated analyte is performed by densitometric scanning of the chromatogram at a specific wavelength. The stability-indicating nature of the method is demonstrated by subjecting the drug substance to forced degradation under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Chromatographic System

A typical HPTLC system for the analysis of this compound consists of the following components:

-

Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates are commonly used.[1][2]

-

Mobile Phase: A variety of solvent systems can be employed. A common and effective mobile phase is a mixture of Ethyl Acetate, n-Hexane, and Methanol in a ratio of 8:1:1 (v/v/v).[1] Another reported mobile phase is Chloroform and Methanol in a 9:1 (v/v) ratio.[3]

-

Sample Applicator: A semi-automatic or automatic sample applicator ensures the precise application of sample solutions in the form of narrow bands.

-

Developing Chamber: A twin-trough glass chamber is used for the development of the chromatogram.

-

Densitometer: A TLC scanner capable of densitometric evaluation at a specific wavelength is used for quantification. For this compound, the detection is typically carried out at 294 nm or 301 nm.[1][4]

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound working standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with methanol.

Sample Solution (100 µg/mL): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to the mark with methanol. Filter the solution through a 0.45 µm syringe filter.[1]

Chromatographic Method

-

Stationary Phase: HPTLC aluminum plates pre-coated with silica gel 60 F254 (10 x 10 cm).

-

Mobile Phase: Ethyl Acetate: n-Hexane: Methanol (8:1:1, v/v/v).[1]

-

Chamber Saturation: Saturate the twin-trough developing chamber with the mobile phase for at least 20 minutes at room temperature.

-

Sample Application: Apply 5 µL of the standard and sample solutions as 6 mm bands onto the HPTLC plate using a suitable applicator. Maintain a distance of 10 mm from the bottom and sides of the plate.

-

Development: Place the plate in the saturated developing chamber and develop up to a distance of 80 mm.

-

Drying: Remove the plate from the chamber and dry it in an oven at 60°C for 5 minutes.

-

Densitometric Analysis: Scan the dried plate at a wavelength of 294 nm using a densitometer.[1] The Rf value for this compound is typically around 0.44.[1]

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPTLC method. The following stress conditions are typically applied to the drug substance:

-

Acid Hydrolysis: Reflux 10 mg of this compound with 10 mL of 0.1 N HCl at 60°C for 2 hours.[5] Neutralize the solution with 0.1 N NaOH and dilute with methanol to obtain a concentration of 100 µg/mL.

-

Base Hydrolysis: Reflux 10 mg of this compound with 10 mL of 0.1 N NaOH at 60°C for 2 hours.[5] Neutralize the solution with 0.1 N HCl and dilute with methanol to obtain a concentration of 100 µg/mL.

-

Oxidative Degradation: Treat 10 mg of this compound with 10 mL of 3% hydrogen peroxide at room temperature for 2 hours.[5] Dilute with methanol to obtain a concentration of 100 µg/mL.

-

Thermal Degradation: Keep 10 mg of this compound in an oven at 105°C for 24 hours.[6] Dissolve the sample in methanol to obtain a concentration of 100 µg/mL.

-

Photolytic Degradation: Expose 10 mg of this compound to UV light (254 nm) for 24 hours in a UV chamber.[5] Dissolve the sample in methanol to obtain a concentration of 100 µg/mL.

After subjecting the drug to the stress conditions, apply the resulting solutions to the HPTLC plate alongside a standard solution and a non-stressed sample solution. The chromatograms should show well-resolved peaks for the intact drug and the degradation products.

Data Presentation

The following table summarizes the typical degradation of this compound under various stress conditions, as determined by chromatographic methods. (Note: The following quantitative data is derived from HPLC-based studies and is presented here as a representative example of expected degradation).

| Stress Condition | Parameters | % Degradation of this compound | Reference |

| Acid Hydrolysis | 0.1 N HCl at 60°C for 2 hours | ~2.0% | [5] |

| Base Hydrolysis | 0.1 N NaOH at 60°C for 2 hours | ~2.5% | [5] |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 2 hours | ~4.0% | [5] |

| Photolytic (UV) | Exposure to UV light for 24 hours | ~1.32% | [5] |

| Photolytic (Sunlight) | Exposure to sunlight | ~0.55% | [5] |

Mandatory Visualization

Caption: Experimental workflow for the HPTLC stability-indicating assay of this compound.

Conclusion

The described HPTLC method is simple, precise, and accurate for the determination of this compound in pharmaceutical dosage forms. The ability of the method to separate the active pharmaceutical ingredient from its degradation products confirms its stability-indicating nature. This method can be effectively used for routine quality control analysis and stability studies of this compound.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. asianpubs.org [asianpubs.org]

- 3. ajpaonline.com [ajpaonline.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and this compound Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iajps.com [iajps.com]

Application Notes & Protocols for In Vitro Dissolution Testing of Enteric-Coated Esomeprazole Magnesium Pellets

Introduction

Esomeprazole magnesium is a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. To protect the acid-labile esomeprazole from degradation in the stomach and ensure its release in the upper intestine, it is commonly formulated as enteric-coated pellets within delayed-release capsules. In vitro dissolution testing is a critical quality control parameter for these formulations, ensuring product performance and batch-to-batch consistency. This document provides detailed application notes and standardized protocols for the dissolution testing of enteric-coated this compound pellets, based on pharmacopeial methods and scientific literature.

The dissolution of enteric-coated articles is a two-stage process designed to mimic the physiological transit of the dosage form from the acidic environment of the stomach to the more neutral pH of the intestine.[1] The first stage, the acid stage, assesses the integrity of the enteric coating in a simulated gastric fluid. The second stage, the buffer stage, evaluates the release of the active pharmaceutical ingredient (API) in a simulated intestinal fluid.

Data Presentation: Dissolution Test Parameters

The following tables summarize the key parameters for various dissolution test methods for this compound delayed-release capsules containing enteric-coated pellets, as described in the United States Pharmacopeia (USP) and by the Food and Drug Administration (FDA).

Table 1: USP Dissolution Test Methods for this compound Delayed-Release Capsules

| Parameter | USP Test 1 | USP Test 2 | USP Test 4 |

| Apparatus | Apparatus 2 (Paddles) | Apparatus 2 (Paddles) | Not Specified |

| Rotation Speed | 100 rpm | 100 rpm | Not Specified |

| Acid Stage Medium | 0.1 N Hydrochloric Acid | 0.1 N Hydrochloric Acid | Not Specified |

| Acid Stage Volume | 300 mL | 300 mL | Not Specified |

| Acid Stage Time | 2 hours | 2 hours | Not Specified |

| Buffer Stage Medium | pH 6.8 Phosphate Buffer | pH 6.8 Phosphate Buffer | Not Specified |

| Buffer Stage Volume | 1000 mL (after addition) | Not Specified | Not Specified |

| Buffer Stage Time | 30 minutes | Not Specified | Not Specified |

| Acceptance Criteria | NLT 75% (Q) of the labeled amount is dissolved in 30 minutes. | Product labeling indicates compliance with this test. | Accommodates FDA-approved products with different conditions. |

Table 2: FDA Recommended Dissolution Method for this compound Delayed-Release Pellets

| Parameter | FDA Recommended Method |

| Apparatus | Apparatus 2 (Paddles) |

| Rotation Speed | 100 rpm |

| Acid Stage Medium | 0.1 N Hydrochloric Acid |

| Acid Stage Volume | 300 mL |

| Acid Stage Time | 120 minutes |

| Buffer Stage Medium | pH 6.8 Sodium Phosphate Buffer |

| Buffer Stage Volume | 1000 mL |

| Buffer Stage Sampling Times | 10, 20, 30 minutes |

Source: FDA Dissolution Methods Database.[4]

Experimental Protocols

The following are detailed protocols for conducting the in vitro dissolution testing of enteric-coated this compound pellets.

Protocol 1: General Two-Stage Dissolution Test (Based on USP and FDA Guidelines)

This protocol outlines the standard two-stage dissolution test for assessing the performance of enteric-coated this compound pellets.

Materials and Equipment:

-

Dissolution Test Apparatus (USP Apparatus 2 - Paddles) with vessels

-

Water bath maintained at 37 ± 0.5 °C

-

Calibrated pH meter

-

Volumetric flasks and pipettes

-

Syringes and filters (e.g., 1-µm pore size)

-

HPLC system with a suitable column (e.g., C18) for analysis

-

Esomeprazole reference standard

-

0.1 N Hydrochloric Acid

-

Phosphate buffer components (e.g., monobasic sodium phosphate, dibasic sodium phosphate)

-

Deionized water

Procedure:

Stage 1: Acid Resistance Stage

-

Prepare 300 mL of 0.1 N Hydrochloric Acid for each dissolution vessel.

-

Place the prepared medium in each vessel of the dissolution apparatus and equilibrate to 37 ± 0.5 °C.

-

Place one capsule containing the this compound pellets into each vessel.

-

Start the apparatus and operate at 100 rpm for 2 hours.

-

After 2 hours, esomeprazole is not measured from the dissolution medium due to its acid lability. Instead, the integrity of the pellets is assessed.[5] The pellets are carefully transferred for the buffer stage.

Stage 2: Buffer Stage

-

After the completion of the acid stage, carefully drain the acid medium from each vessel without losing any pellets.[2]

-

Transfer the pellets into a suitable volumetric flask for analysis if required by a specific monograph, or proceed with the medium replacement.

-

For the continuation of the dissolution profile, add 1000 mL of pH 6.8 Phosphate Buffer (pre-warmed to 37 ± 0.5 °C) to each vessel containing the pellets.

-

Continue the dissolution test at 100 rpm.

-

Withdraw samples at specified time points (e.g., 10, 20, and 30 minutes).[4]

-

Filter the samples immediately through a suitable filter.

-

Analyze the filtered samples for esomeprazole content using a validated analytical method, such as HPLC.

Protocol 2: HPLC Analysis of Esomeprazole

This protocol provides a general guideline for the HPLC analysis of esomeprazole in the collected dissolution samples. Method validation is required for specific applications.

Chromatographic Conditions (Example):

-

Column: C18, 4.6 mm x 15 cm, 5-µm packing

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 7.3)[2]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detector: UV at 302 nm

-

Column Temperature: 30 °C

Standard Preparation:

-

Prepare a stock solution of USP Omeprazole Reference Standard (as esomeprazole is the S-isomer of omeprazole, omeprazole is often used as the reference standard) in a suitable solvent, such as alcohol, and then dilute with the dissolution medium to a known concentration.[2][6]

Sample Analysis:

-

Inject the prepared standard and sample solutions into the HPLC system.

-

Calculate the concentration of esomeprazole in the samples by comparing the peak areas with that of the standard.

-

Determine the cumulative percentage of the labeled amount of esomeprazole dissolved at each time point.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the two-stage dissolution test.

Caption: Experimental workflow for the dissolution testing of enteric-coated pellets.

Caption: Logical relationship of the two-stage dissolution test.

References

Troubleshooting & Optimization

Improving the aqueous solubility of Esomeprazole Magnesium for formulation development

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation development of Esomeprazole Magnesium, with a focus on improving its aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of this compound?

A1: this compound is characterized as being slightly soluble in water.[1] Its solubility is highly pH-dependent, with increased solubility observed at higher pH values.[2][3] In distilled water at 25°C, the solubility has been reported to be as low as 0.017 mg/mL.[2]

Q2: How does pH influence the solubility of this compound?

A2: The solubility of this compound significantly increases with a rise in pH.[2][3] This is a critical factor to consider during formulation development, as the compound is unstable in acidic environments, leading to rapid degradation.[1] For instance, its solubility is considerably higher in phosphate buffer at pH 7.4 compared to simulated gastric fluid at pH 1.2.[2]

Q3: What are the common strategies to improve the aqueous solubility of this compound?

A3: Several techniques can be employed to enhance the aqueous solubility of this compound for formulation development. These include:

-

pH Adjustment: Maintaining an alkaline environment can improve solubility.[2][3]

-

Co-solvents: The use of organic solvents like methanol, ethanol, DMSO, and DMF can significantly increase solubility.[4][5]

-

Solid Dispersions: Creating solid dispersions with hydrophilic polymers such as polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP) can enhance the dissolution rate.[6][7][8]

-

Cyclodextrins: Formation of inclusion complexes with cyclodextrins can improve the solubility and stability of the drug.[9][10]

-

Nanosuspensions: Reducing the particle size to the nanometer range can increase the surface area and, consequently, the dissolution rate.[11][12]

Troubleshooting Guides

Issue 1: Low Dissolution Rate Despite Using a Co-solvent System.

Possible Cause: The drug may be precipitating out upon dilution with an aqueous medium. While this compound is soluble in organic solvents like DMSO and DMF, it is only sparingly soluble in aqueous buffers.[4]

Troubleshooting Steps:

-

Optimize the Co-solvent to Aqueous Buffer Ratio: Experiment with different ratios of the organic solvent to the aqueous buffer. A 1:1 solution of DMF:PBS (pH 7.2) has been shown to achieve a solubility of approximately 0.5 mg/mL.[4]

-

Initial Dissolution in Pure Organic Solvent: Ensure the this compound is completely dissolved in the organic solvent (e.g., DMF) before diluting it with the aqueous buffer.[4]

-

Consider the Stability of the Aqueous Solution: Aqueous solutions of this compound may not be stable for extended periods. It is recommended not to store the aqueous solution for more than one day.[4]

-

Evaluate Different Co-solvents: Test a range of pharmaceutically acceptable co-solvents to find the optimal system for your specific formulation needs.

Issue 2: Inconsistent or Poor Solubility Enhancement with Solid Dispersions.

Possible Cause: The chosen polymer, drug-to-carrier ratio, or preparation method may not be optimal. The drug may not have converted to an amorphous state within the dispersion.

Troubleshooting Steps:

-

Vary the Drug-to-Carrier Ratio: The ratio of Esomeprazole to the hydrophilic carrier is a critical factor. Studies on Esomeprazole Zinc (a related compound) showed that a 1:8 ratio of drug to PEG4000 resulted in a 14.7-fold increase in dissolution rate.[7][8] Experiment with a range of ratios to find the most effective one.

-

Select an Appropriate Polymer: Different polymers will have varying effects. Polyvinylpyrrolidone (PVP) and its copolymers (e.g., PVP-VA64) are commonly used.[6] Hydroxypropyl methylcellulose acetate succinate (HPMCAS) has also been used to create spray-dried dispersions that enhance solubility and provide enteric release.[7]

-

Confirm Amorphous Conversion: Use analytical techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to verify that the Esomeprazole in the solid dispersion is in an amorphous state, as this is key to enhanced dissolution.[7][8]

-

Optimize the Preparation Method: The solvent evaporation method is commonly used for preparing solid dispersions of Esomeprazole.[7][8] Ensure complete removal of the solvent during the drying process, as residual solvent can affect stability.

Data Presentation

Table 1: Solubility of this compound in Various Solvents at 25°C

| Solvent | Solubility (mg/mL) | Reference |

| Distilled Water | 0.017 | [2] |

| 0.1 N HCl | 0.131 | [2] |

| Simulated Gastric Fluid (pH 1.2) | 0.147 | [2] |

| Phosphate Buffer (pH 6.8) | 0.466 | [2] |

| Simulated Intestinal Fluid (pH 6.8) | 0.475 | [2] |

| Phosphate Buffer (pH 7.4) | 0.521 | [2] |

| Methanol | 1.214 | [2] |

| Ethanol | ~1 | [4] |

| DMSO | ~20 | [4] |

| Dimethyl Formamide (DMF) | ~25 | [4] |

| 1:1 DMF:PBS (pH 7.2) | ~0.5 | [4] |

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

This protocol is a generalized procedure based on common practices for preparing solid dispersions.

Materials:

-

This compound

-

Hydrophilic polymer (e.g., Polyethylene Glycol 4000, Polyvinylpyrrolidone K30)

-

Organic solvent (e.g., Ethanol, Methanol)

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Accurately weigh the this compound and the hydrophilic polymer in the desired ratio (e.g., 1:8 drug-to-polymer).

-